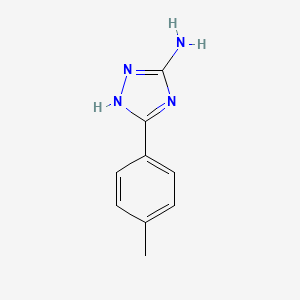

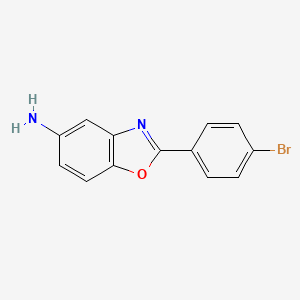

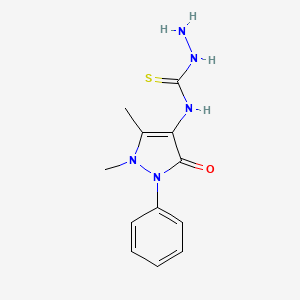

![molecular formula C14H12N2O3 B1269669 2-[(4-Aminobenzoyl)amino]benzoic acid CAS No. 60498-39-7](/img/structure/B1269669.png)

2-[(4-Aminobenzoyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(4-Aminobenzoyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H12N2O3 . It is also known by its CAS number 612-34-0 .

Molecular Structure Analysis

The molecular structure of “2-[(4-Aminobenzoyl)amino]benzoic acid” is characterized by a linear formula of C14H12N2O3 . The average mass of the molecule is 256.257 Da .

Aplicaciones Científicas De Investigación

Synthesis of Peptidomimetics and Combinatorial Chemistry

4-Amino-3-(aminomethyl)benzoic acid, a compound with structural similarity, is utilized as a building block for the synthesis of peptidomimetics. Its unique functionalities enable selective protection and coupling, demonstrating its utility in the solid-phase synthesis of branched pseudopeptides, highlighting its potential in drug discovery and material science R. Pascal et al., 2000.

Material Science and Conductive Polymers

Benzoic acid and its derivatives, including 3-aminobenzoic and 4-aminobenzoic acids, are used as dopants for polyaniline, enhancing its conductivity. This application is significant in developing advanced materials for electronic and optical devices, demonstrating the versatility of benzoic acid derivatives in material science C. A. Amarnath & S. Palaniappan, 2005.

Drug Development and Antitumor Properties

Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, including derivatives of 4-aminobenzoic acid, have been evaluated for their potent antitumor properties. These compounds undergo biotransformation to active metabolites, showcasing the role of benzoic acid derivatives in the development of new anticancer therapies T. Bradshaw et al., 2002.

Direcciones Futuras

A study on 4-Aminobenzoic acid derivatives suggests that simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity, moderate antimycobacterial activity, potent broad-spectrum antifungal properties, and notable cytotoxicity for cancer HepG2 cell line . This suggests potential future directions for research into “2-[(4-Aminobenzoyl)amino]benzoic acid” and its derivatives.

Propiedades

IUPAC Name |

2-[(4-aminobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCZFZWZLLVQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354620 |

Source

|

| Record name | STK259710 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Aminobenzoyl)amino]benzoic acid | |

CAS RN |

60498-39-7 |

Source

|

| Record name | STK259710 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

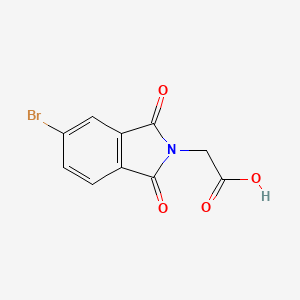

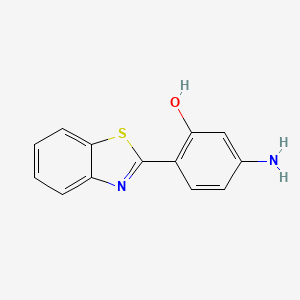

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

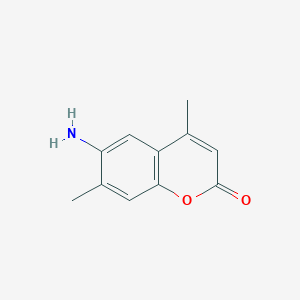

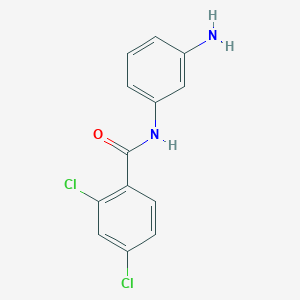

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)

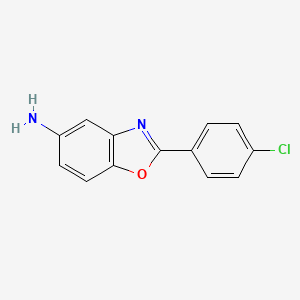

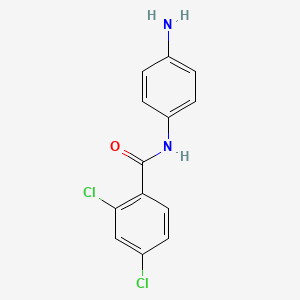

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)